molecular formula C13H11F2NO2S B2388721 Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate CAS No. 317319-19-0

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate

Cat. No. B2388721
M. Wt: 283.29
InChI Key: XUQTVAQXMSEFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “2-(3,4-difluorophenyl)” part suggests that a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two fluorine atoms attached is connected to the thiazole ring. The “4-methyl” indicates a methyl group (CH3) attached to the thiazole ring, and “ethyl…carboxylate” suggests an ethyl ester functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the difluorophenyl group, the methyl group, and the ethyl ester group. These groups would all contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atoms could increase its stability and affect its polarity .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQTVAQXMSEFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate

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